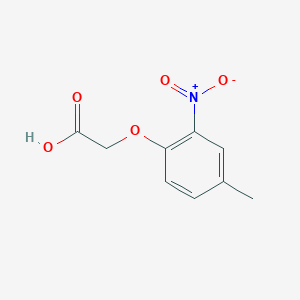

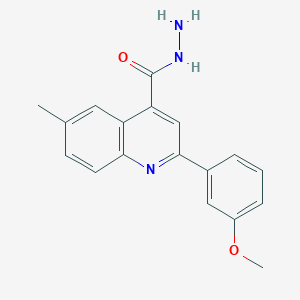

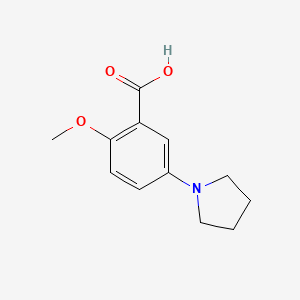

![molecular formula C13H20N2 B3022250 [2-(2-Methyl-1-piperidinyl)phenyl]methanamine CAS No. 869943-42-0](/img/structure/B3022250.png)

[2-(2-Methyl-1-piperidinyl)phenyl]methanamine

Overview

Description

The compound [2-(2-Methyl-1-piperidinyl)phenyl]methanamine is a derivative of methanamine, featuring a piperidine ring, which is a common structural motif in many pharmacologically active compounds. Piperidine derivatives are known for their diverse biological activities and are often explored for their therapeutic potential in various medical conditions.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, an improved synthesis of a similar compound, (S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine, was achieved through a six-step procedure with an overall yield of 15.4% . This process involved the reaction of o-fluoro benzaldehyde with hydroxylamine hydrochloride, followed by several steps including a Grignard reaction and a resolution procedure using N-acetyl-L-glutamic acid. The synthesis route was noted for its easy availability of reactants and convenient operation procedures, suggesting potential for large-scale manufacture.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and diverse. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported, indicating the importance of structural characterization in understanding the properties of these compounds . The structure of another compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was investigated by X-ray crystallography, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For instance, the synthesis of piperidines and related structures was achieved by cyclization of acetylenic sulfones with beta and gamma-chloroamines, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their pharmacological profile. Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors, showing high receptor affinity, selectivity, and favorable drug-like properties . These properties included high solubility, metabolic stability, and effective penetration of biological membranes. Additionally, the compounds exhibited robust antidepressant-like activity in preliminary in vivo studies, highlighting their potential as drug candidates .

Safety and Hazards

Future Directions

As for future directions, it’s difficult to predict without more specific information about the current state of research involving “[2-(2-Methyl-1-piperidinyl)phenyl]methanamine”. It’s worth noting that this compound is provided to early discovery researchers, suggesting it may have potential applications in scientific research .

properties

IUPAC Name |

[2-(2-methylpiperidin-1-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-6-4-5-9-15(11)13-8-3-2-7-12(13)10-14/h2-3,7-8,11H,4-6,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADCYVQOPOFMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599132 | |

| Record name | 1-[2-(2-Methylpiperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869943-42-0 | |

| Record name | 1-[2-(2-Methylpiperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3022167.png)

![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)

![4-methyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3022180.png)

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)

![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)